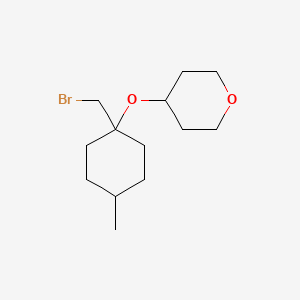
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H21BrO2. This compound is characterized by a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydropyran ring through an oxygen atom. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran typically involves the bromination of a precursor compound followed by a cyclization reaction. One common method involves the bromination of 4-methylcyclohexanol to form 1-(bromomethyl)-4-methylcyclohexanol. This intermediate is then reacted with tetrahydropyran in the presence of a strong acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The reaction is typically carried out under inert atmosphere and low temperatures to prevent side reactions and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of alcohols and ketones.
Reduction Reactions: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyltetrahydropyran: Similar structure but lacks the cyclohexyl ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but with different substitution pattern.
2-(4-Bromobutoxy)tetrahydro-2H-pyran: Contains a longer alkyl chain.
Uniqueness
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran is unique due to the presence of both a cyclohexyl ring and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H23BrO2 |
|---|---|
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
4-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxane |
InChI |
InChI=1S/C13H23BrO2/c1-11-2-6-13(10-14,7-3-11)16-12-4-8-15-9-5-12/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
LBCHFAVHUPZVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


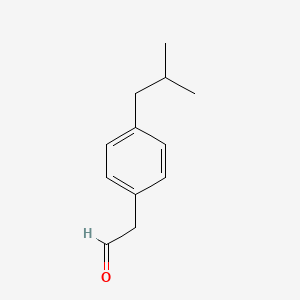
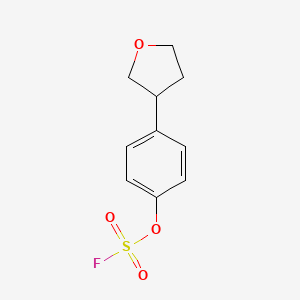
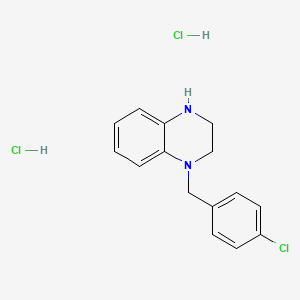
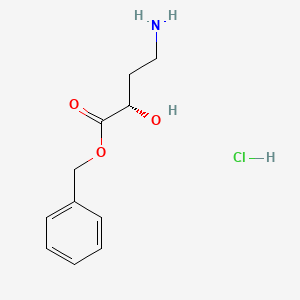
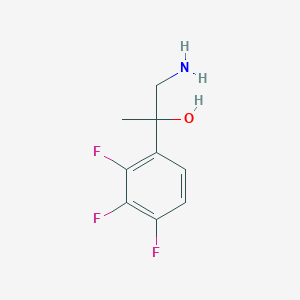
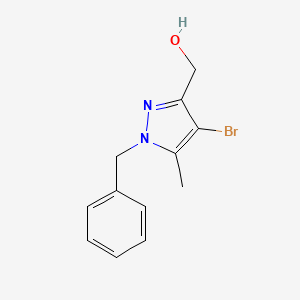
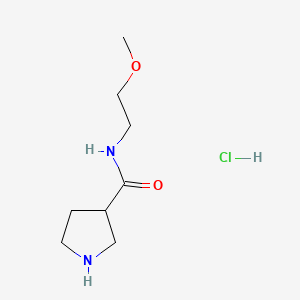

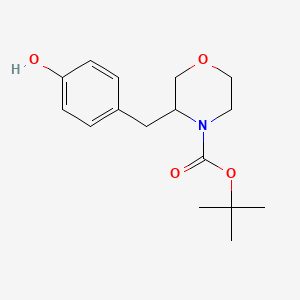
![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
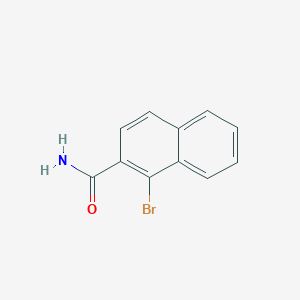
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
